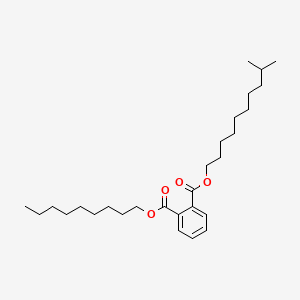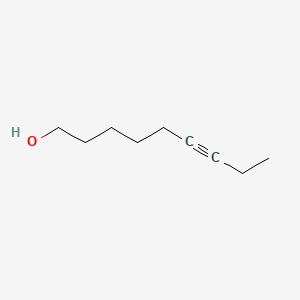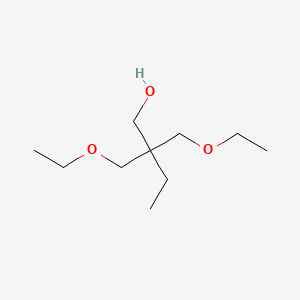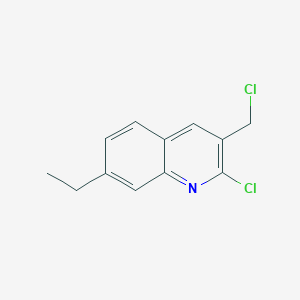![molecular formula C20H20N6O B12641994 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol](/img/structure/B12641994.png)
4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol is a complex organic compound that features a combination of indazole, triazole, and piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol typically involves multi-step organic reactions. The indazole moiety can be synthesized through various methods, including the Fischer indole synthesis . The piperidine ring is often introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the CuAAC reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and triazole moieties are known to bind to active sites of enzymes, inhibiting their activity . This compound may also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole Derivatives: Compounds like 2-phenylindazole and 3-methylindazole share the indazole core and exhibit similar biological activities.
Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole are structurally related and have diverse applications in medicinal chemistry.
Piperidine Derivatives: Piperidine-based compounds like piperidine-4-carboxylic acid and 4-piperidone are used in the synthesis of pharmaceuticals.
Uniqueness
4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol is unique due to its combination of three distinct pharmacophores: indazole, triazole, and piperidine. This structural complexity allows for multiple modes of action and a broad spectrum of biological activities, making it a versatile compound in drug discovery and development .
Propriétés
Formule moléculaire |
C20H20N6O |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol |
InChI |
InChI=1S/C20H20N6O/c27-19-11-21-10-9-15(19)13-5-7-14(8-6-13)26-12-18(23-25-26)20-16-3-1-2-4-17(16)22-24-20/h1-8,12,15,19,21,27H,9-11H2,(H,22,24) |
Clé InChI |
CSPOTVLAMCAZQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1C2=CC=C(C=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12641914.png)







![Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12641947.png)


![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)
![5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B12641973.png)

